molecular formula C13H12ClNO2S B14915324 2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide

2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide

Cat. No.: B14915324
M. Wt: 281.76 g/mol
InChI Key: IYDUJPATTHNHEM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide is an organic compound with the molecular formula C13H12ClNO2S This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with a thioxocyclohexanone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide
  • 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
  • 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide

Uniqueness

2-Chloro-N-(2-oxo-3-thioxocyclohexyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thioxocyclohexyl moiety differentiates it from other benzamide derivatives, potentially leading to unique applications in various fields .

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-N-(2-oxo-3-sulfanylidenecyclohexyl)benzamide

InChI

InChI=1S/C13H12ClNO2S/c14-9-5-2-1-4-8(9)13(17)15-10-6-3-7-11(18)12(10)16/h1-2,4-5,10H,3,6-7H2,(H,15,17)

InChI Key

IYDUJPATTHNHEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=S)C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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